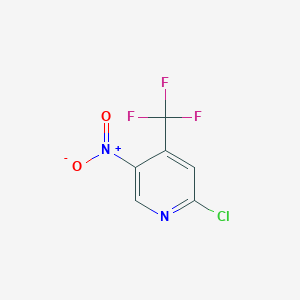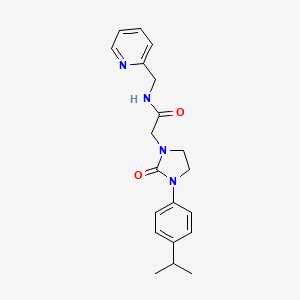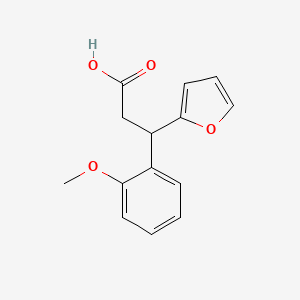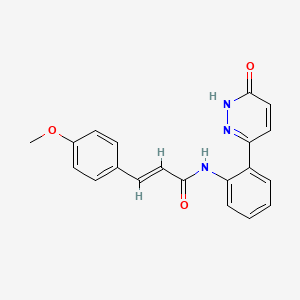![molecular formula C13H22N2O2S B2943252 N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide CAS No. 1444829-09-7](/img/structure/B2943252.png)
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide, also known as S-3-(1-cyanocyclohexyl)-2-hydroxy-2-methyl-N-(2-methoxyethyl)propanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as NMDA receptor antagonists and is being investigated for its ability to treat various neurological disorders, including chronic pain, depression, and anxiety.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide works by blocking the NMDA receptor, which is a type of glutamate receptor that is involved in the regulation of pain, mood, and memory. By blocking this receptor, the compound can reduce the transmission of pain signals and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide can effectively reduce pain and inflammation in animal models. The compound has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be a promising treatment for mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide in lab experiments is its ability to selectively block the NMDA receptor, which can help researchers better understand the role of this receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide. One potential application is in the treatment of chronic pain, as studies have shown that the compound can effectively reduce pain and inflammation. Additionally, the compound may have potential applications in the treatment of mood disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide involves the reaction between 2-methoxyethyl mercaptan and 1-cyanocyclohexyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2-hydroxy-2-methylpropanamide to yield the final compound.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound can effectively block the NMDA receptor, which is involved in the regulation of pain, mood, and memory.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxyethylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-11(18-9-8-17-2)12(16)15-13(10-14)6-4-3-5-7-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWAWDSIYHSYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)

![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)

![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)


![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine](/img/structure/B2943192.png)